In-Depth Technical Guide: 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole (CAS: 893-17-4) – Synthesis, Mechanisms, and Applications
In-Depth Technical Guide: 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole (CAS: 893-17-4) – Synthesis, Mechanisms, and Applications
Executive Summary
The benzoxazole scaffold is a privileged heterocycle in both medicinal chemistry and materials science. Specifically, 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole represents a highly versatile intermediate and active compound. Characterized by an extended
Physicochemical Profiling & Nomenclature
Accurate identification is the first pillar of reproducible research. The table below consolidates the core chemical identifiers and structural properties of the target compound[2],[1].
| Property | Value |
| Chemical Name | 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole |
| CAS Registry Number | 893-17-4 |
| Common Synonyms | 5-Methyl-2-(4-nitrophenyl)benzo[d]oxazole; 2-(4-nitrophenyl)-5-methylbenzoxazole |
| Molecular Formula | C₁₄H₁₀N₂O₃ |
| Molecular Weight | 254.24 g/mol |
| SMILES String | O==CC=C3O2)C=C1)[O-] |
| Structural Class | Substituted Benzoxazole / Heterocyclic Aromatic |
Mechanistic Synthesis Pathways
The construction of the 2-arylbenzoxazole core traditionally relies on the condensation of o-aminophenols with carbonyl derivatives. For 5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole, two primary mechanistic pathways are viable:
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Oxidative Cyclization of Schiff Bases (Preferred Green Pathway): This route involves the condensation of 2-amino-4-methylphenol with 4-nitrobenzaldehyde to form an intermediate imine (Schiff base). Because the imine exists in equilibrium with a non-aromatic benzoxazoline, an oxidant is strictly required to drive the reaction forward. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or catalytic systems (e.g., TiO₂-ZrO₂ with O₂) are used to abstract protons and electrons, enforcing aromatization ()[3],[4].
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Dehydrative Cyclization (Classical Pathway): This involves the N-acylation of 2-amino-4-methylphenol using 4-nitrobenzoyl chloride, yielding an amide intermediate. The strong electron-withdrawing nature of the nitro group facilitates the initial acylation, but the subsequent ring closure requires harsh dehydrating conditions (e.g., polyphosphoric acid or p-TsOH at elevated temperatures) to eliminate water and form the oxazole ring.
Mechanistic pathways for the synthesis of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole.
Experimental Protocol: Oxidative Cyclization (Self-Validating Workflow)
The following protocol details the DDQ-promoted oxidative cyclization ()[5]. It is designed as a self-validating system, ensuring that the researcher can confirm mechanistic progression at each stage rather than relying solely on reaction times.
Step 1: Imine Formation
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Action: In a round-bottom flask, dissolve 2-amino-4-methylphenol (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq) in anhydrous methanol (0.2 M). Stir at room temperature for 2 hours.
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Causality: Methanol acts as a protic solvent that stabilizes the transition state during the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon. Anhydrous conditions are critical to prevent the hydrolysis of the newly formed Schiff base back to the starting materials.
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The distinct yellow spot of 4-nitrobenzaldehyde (
) must disappear, replaced by a new spot ( ) representing the Schiff base.
Step 2: Oxidative Cyclization via DDQ
-
Action: Add DDQ (1.1 eq) portion-wise to the methanolic solution. Stir at room temperature for an additional 1–2 hours.
-
Causality: The Schiff base dynamically interconverts with a closed benzoxazoline ring. DDQ acts as a stoichiometric dehydrogenating agent, abstracting two protons and two electrons from the benzoxazoline to drive the irreversible aromatization into the thermodynamically stable benzoxazole core[5].
-
Self-Validation Checkpoint: Visually, the solution will darken significantly as DDQ is reduced to the insoluble 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDHQ). Chromatographically, spot the mixture on a TLC plate. The successful formation of the benzoxazole will manifest as a highly fluorescent spot under 365 nm UV light—a direct result of the newly formed extended
-conjugation system.
Step 3: Work-Up and Purification
-
Action: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (3x) and brine. Dry over anhydrous Na₂SO₄ and evaporate to yield the crude product.
-
Causality: The NaOH wash is a non-negotiable step. It deprotonates both the reduced DDHQ byproduct and any unreacted phenolic starting material, converting them into water-soluble sodium salts that partition cleanly into the aqueous layer, leaving the neutral benzoxazole in the organic phase.
Analytical Characterization Data
To verify the structural integrity of the synthesized 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole, cross-reference your analytical results with the expected spectroscopic signatures detailed below:
| Analytical Technique | Expected Signal / Value | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | AA'BB' system of the strongly electron-deficient 4-nitrophenyl ring | |
| Benzoxazole C7-H | ||
| Benzoxazole C4-H | ||
| Benzoxazole C6-H | ||
| C5-Methyl group | ||
| ¹³C NMR (100 MHz, CDCl₃) | C2 (C=N) of the benzoxazole core | |
| C-NO₂ of the nitrophenyl ring | ||
| C5-Methyl carbon | ||
| FT-IR (ATR, cm⁻¹) | 1520, 1340 | Asymmetric and symmetric NO₂ stretching |
| 1610 | C=N stretching of the oxazole ring | |
| LC-MS (ESI+) | [M+H]⁺ molecular ion |
Applications in Drug Development and Materials Science
Pharmacological Scaffolding: The benzoxazole core acts as a bioisostere for nucleic acid bases, allowing it to interact with various kinases and topoisomerases. The 4-nitrophenyl group in CAS 893-17-4 serves as a highly valuable synthetic handle. Post-synthesis, the nitro group can be selectively reduced (e.g., via Pd/C and H₂ or SnCl₂) to an aniline derivative. This resulting primary amine can then be functionalized via amide coupling or reductive amination to append targeting moieties, creating highly specific kinase inhibitors or antimicrobial agents.
Optoelectronics and Photophysics: Benzoxazoles are renowned for their large Stokes shifts and high quantum yields. In 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole, the electron-withdrawing nitro group paired with the electron-donating methyl group across the highly conjugated benzoxazole core creates a strong "push-pull" intramolecular charge transfer (ICT) dipole. This makes the compound an excellent candidate for solvatochromic fluorescent probes, non-linear optical (NLO) materials, and electron-transport layers in Organic Light Emitting Diodes (OLEDs).
References
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LookChem Chemical Database. "Cas 893-17-4,Benzoxazole, 5-methyl-2-(4-nitrophenyl)-". Available at:[Link]
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Royal Society of Chemistry (RSC Advances). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review" (2023). Available at:[Link]
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Elsevier (Tetrahedron Letters). "Synthesis of 2-arylbenzoxazoles via DDQ promoted oxidative cyclization of phenolic Schiff bases" (2002). Available at:[Link]
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Elsevier (Comptes Rendus Chimie). "TiO2ZrO2 composite: Synthesis, characterization and application as a facile, expeditious and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives" (2018). Available at:[Link]
Sources
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- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. TiO2ZrO2 composite: Synthesis, characterization and application as a facile, expeditious and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives [comptes-rendus.academie-sciences.fr]
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